N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
Overview
Description
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a methylphenyl ring and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted glycinamides.
Scientific Research Applications
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
- N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)alaninamide
- N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)valinamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a sulfonyl group and a glycinamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-9-11-17(12-10-14)24(22,23)20(3)13-18(21)19-15(2)16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQWMOYOQQBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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